molecular formula C23H25N7O2 B2755363 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide CAS No. 1170057-52-9

2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2755363
CAS RN: 1170057-52-9
M. Wt: 431.5
InChI Key: WAJIMFDKOCSQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, 2-{5-Amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide, has been reported . The molecular formula is CHClNO, with an average mass of 467.908 Da and a monoisotopic mass of 467.147278 Da .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study focused on pyrazole-acetamide derivatives, exploring their role in forming coordination complexes with Co(II) and Cu(II) ions. The research demonstrates the influence of hydrogen bonding on self-assembly processes and investigates the antioxidant activity of these complexes. The findings suggest that such compounds could have potential applications in designing new materials with specific properties and exploring their biological activities (Chkirate et al., 2019).

Antipsychotic Potential

Another study delves into the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with an antipsychotic-like profile in behavioral tests. Interestingly, these compounds do not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic agents (Wise et al., 1987).

Novel Syntheses and Structural Studies

Research on the synthesis of new compounds, including those involving pyrazole and pyran derivatives, has been conducted to understand their crystal structures and theoretical properties. Such studies contribute to the development of new synthetic methodologies and the understanding of compound behaviors at a molecular level (Sebhaoui et al., 2020).

Biological Activities

Several studies have synthesized novel pyrazole derivatives to evaluate their biological activities, including antimicrobial, antifungal, and anticancer potentials. These efforts aim to discover new therapeutic agents based on the pyrazole scaffold, highlighting the importance of such compounds in medicinal chemistry (Gouda et al., 2010).

Corrosion Inhibition

Pyrano[2,3-c]pyrazole derivatives have been investigated as novel corrosion inhibitors for mild steel, an application of interest in industrial processes. This study emphasizes the potential of pyrazole derivatives in materials science, particularly in protecting metals against corrosion (Dohare et al., 2017).

properties

IUPAC Name

2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-4-15-9-11-16(12-10-15)26-18(31)13-30-20(24)19(22(25-3)28-30)23-27-21(29-32-23)17-8-6-5-7-14(17)2/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJIMFDKOCSQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=CC=C4C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.